3-N-Cbz-Aminomethylaniline
CAS No.: 374554-26-4
Cat. No.: VC1992719
Molecular Formula: C15H16N2O2
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 374554-26-4 |
---|---|
Molecular Formula | C15H16N2O2 |
Molecular Weight | 256.3 g/mol |
IUPAC Name | benzyl N-[(3-aminophenyl)methyl]carbamate |
Standard InChI | InChI=1S/C15H16N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H,17,18) |
Standard InChI Key | ODFMBKSFAAEDJV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N |
Introduction
Chemical Structure and Properties
Structural Identification
3-N-Cbz-Aminomethylaniline possesses a distinct chemical structure characterized by a benzene ring with an amino group at the meta position and an aminomethyl group protected by a benzyloxycarbonyl (Cbz) group. The Cbz protection provides stability to one amine functionality while maintaining the reactivity of the other .
The compound is formally identified by the following characteristics:
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that define its behavior in various experimental and industrial contexts. These properties have been determined through experimental measurements and computational predictions:
Property | Value |
---|---|
Molecular Weight | 256.3 g/mol |
Physical Appearance | Crystalline solid |
Density | 1.197 g/cm³ |
Boiling Point | 476.9°C at 760 mmHg |
Flash Point | 242.2°C |
Solubility | Soluble in organic solvents (e.g., dimethylformamide, dichloromethane) |
Table 1: Physical and chemical properties of 3-N-Cbz-Aminomethylaniline
Spectroscopic Identification
For analytical purposes, the compound can be characterized through various spectroscopic techniques. The predicted collision cross-section data, which is valuable for mass spectrometry-based identification, is presented below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 257.12848 | 160.1 |
[M+Na]+ | 279.11042 | 172.1 |
[M+NH4]+ | 274.15502 | 167.8 |
[M+K]+ | 295.08436 | 165.0 |
[M-H]- | 255.11392 | 165.0 |
[M+Na-2H]- | 277.09587 | 168.7 |
[M]+ | 256.12065 | 163.0 |
[M]- | 256.12175 | 163.0 |
Table 2: Predicted collision cross-section data for 3-N-Cbz-Aminomethylaniline in mass spectrometry applications
Synthesis Methods
Conventional Synthetic Routes
The synthesis of 3-N-Cbz-Aminomethylaniline typically involves the selective protection of one amine group of 3-aminobenzylamine using benzyl chloroformate. This reaction proceeds under carefully controlled conditions to ensure selectivity for the benzylic amine over the aniline amine.
The general synthetic procedure involves:
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Preparation of 3-aminobenzylamine as the starting material
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Reaction with benzyl chloroformate in the presence of a suitable base
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Purification through chromatographic techniques or recrystallization
The reaction can be represented as follows:
3-Aminobenzylamine + Benzyl chloroformate → 3-N-Cbz-Aminomethylaniline + HCl
This selective protection strategy is crucial as it enables further synthetic transformations at the unprotected amine site while preserving the protected functionality for later stages of synthesis.
Alternative Synthesis Approaches
Besides the conventional approach, alternative synthetic routes have been developed for the preparation of 3-N-Cbz-Aminomethylaniline:
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Reductive amination using formaldehyde and sodium triacetoxyborohydride with subsequent Cbz protection
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Starting from appropriately substituted nitrobenzenes followed by reduction and selective protection
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Palladium-catalyzed aminocarbonylation reactions of aryl halides
These alternative methods offer advantages in terms of yield, purity, or starting material availability depending on the specific requirements of the synthesis plan.
Applications in Chemical Research and Industry
Pharmaceutical Intermediates
3-N-Cbz-Aminomethylaniline serves as a valuable building block in pharmaceutical synthesis. Its bifunctional nature, with one protected and one free amine group, makes it particularly useful for the construction of complex pharmacologically active molecules. The compound has been utilized in the synthesis of various pharmaceutical agents, including:
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Antibiotics
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Anticancer agents
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Central nervous system active compounds
The selective reactivity of the unprotected amine allows for strategic functionalization while maintaining the carbamate-protected amine for later synthetic steps.
Organic Synthesis Applications
Beyond pharmaceutical applications, 3-N-Cbz-Aminomethylaniline finds use in diverse organic synthesis pathways:
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As a key intermediate in the preparation of heterocyclic compounds
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In the synthesis of polyamines with defined protection patterns
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As a starting material for the preparation of specialty polymers and materials
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In the development of enzyme inhibitors and other biologically active molecules
The compound's versatility in organic synthesis stems from its well-defined reactivity profile and the orthogonal protection strategy afforded by the Cbz group.
Industrial Applications
In industrial settings, 3-N-Cbz-Aminomethylaniline contributes to the production of:
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Specialty chemicals
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Fine chemical intermediates
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Research reagents for the life sciences industry
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Components for materials science applications
Hazard Statement | Description | Warning Level |
---|---|---|
H302 | Harmful if swallowed | Warning |
H312 | Harmful in contact with skin | Warning |
H315 | Causes skin irritation | Warning |
H319 | Causes serious eye irritation | Warning |
H332 | Harmful if inhaled | Warning |
H335 | May cause respiratory irritation | Warning |
Table 3: GHS hazard classifications for 3-N-Cbz-Aminomethylaniline
Recommended Precautionary Measures
For safe handling of 3-N-Cbz-Aminomethylaniline, the following precautionary statements are recommended:
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Personal protection: Use appropriate personal protective equipment including gloves, eye protection, and respiratory protection
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Workplace practices: Ensure adequate ventilation during handling
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Storage: Store in a cool, dry place away from incompatible materials
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First aid: If exposure occurs, follow standard first aid procedures including eye washing, skin decontamination, and seeking medical attention if symptoms persist
Research Applications and Recent Developments
Role in Pharmaceutical Research
Recent research has explored the utility of 3-N-Cbz-Aminomethylaniline in pharmaceutical development. The compound serves as a precursor for more complex molecules with therapeutic potential. Its structural features allow for further derivatization, facilitating the creation of libraries of compounds for medicinal chemistry screening purposes.
Materials Science Applications
In materials science, derivatives of 3-N-Cbz-Aminomethylaniline have been investigated for potential applications in:
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Specialty polymers with defined amine functionalities
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Components for advanced materials with specific binding properties
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Precursors for materials with controlled surface chemistry
Advantages in Synthetic Methodology
The compound offers several advantages in synthetic chemistry workflows:
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Selective reactivity of the unprotected amine
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Stability of the Cbz protecting group under various reaction conditions
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Selective deprotection strategies available for subsequent synthetic steps
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Compatibility with continuous flow chemistry processes
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